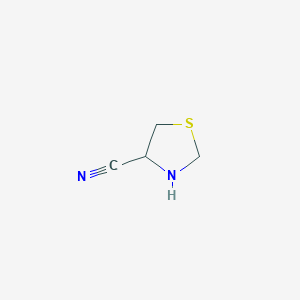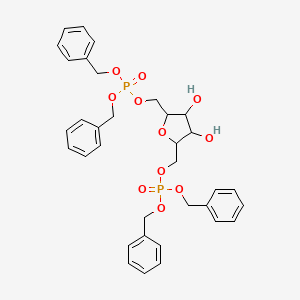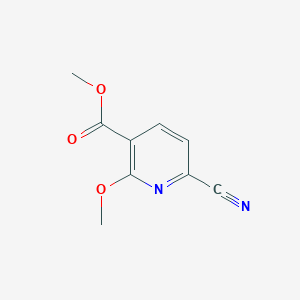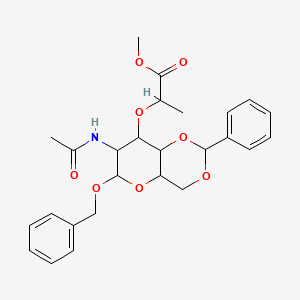
(R)-Thiazolidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Thiazolidine-4-carbonitrile is an organic compound that features a thiazolidine ring with a nitrile group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Thiazolidine-4-carbonitrile typically involves the cyclization of cysteine derivatives with cyanogen bromide. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
In an industrial setting, the production of ®-Thiazolidine-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
®-Thiazolidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学的研究の応用
®-Thiazolidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-Thiazolidine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and proteins.
Thiazolidine-2-thione: Studied for its potential as an antioxidant.
Uniqueness
®-Thiazolidine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C4H6N2S |
|---|---|
分子量 |
114.17 g/mol |
IUPAC名 |
1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h4,6H,2-3H2 |
InChIキー |
PRSDPVKGJUBIAA-UHFFFAOYSA-N |
正規SMILES |
C1C(NCS1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)


![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)





![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
